Ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound with the molecular formula C23H17FN2O3. It is a member of the pyrrolo[1,2-c]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzoyl and fluorophenyl derivatives with pyrrolo[1,2-c]pyrimidine intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including neurodegenerative disorders and inflammatory conditions.
Mechanism of Action
The mechanism of action of ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-benzoyl-3-(2,4-dimethylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
- Ethyl 7-benzoyl-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
- Ethyl 7-benzoyl-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Uniqueness
Ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its analogs .
Properties
CAS No. |
302912-53-4 |
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Molecular Formula |
C23H17FN2O3 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H17FN2O3/c1-2-29-23(28)18-12-21(22(27)16-6-4-3-5-7-16)26-14-25-19(13-20(18)26)15-8-10-17(24)11-9-15/h3-14H,2H2,1H3 |
InChI Key |
ZSGPYPUEGBYMGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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